[(4-Chloro-3-propoxyphenyl)sulfonyl](phenylethyl)amine
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Overview
Description
(4-Chloro-3-propoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-propoxybenzenesulfonyl chloride and phenylethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of phenylethylamine and the base, maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-3-propoxyphenyl)sulfonylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-Chloro-3-propoxyphenyl)sulfonylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the phenylethylamine backbone can interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Chloro-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Properties
CAS No. |
1206137-59-8 |
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Molecular Formula |
C17H20ClNO3S |
Molecular Weight |
353.9g/mol |
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-11-22-17-12-15(9-10-16(17)18)23(20,21)19-13(2)14-7-5-4-6-8-14/h4-10,12-13,19H,3,11H2,1-2H3 |
InChI Key |
DCFIDCCLUWRTFA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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